molecular formula C19H19FN2O4 B2677959 N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4-dimethoxybenzamide CAS No. 887463-18-5

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4-dimethoxybenzamide

Cat. No. B2677959
CAS RN: 887463-18-5
M. Wt: 358.369
InChI Key: CHCCFYHCHXQGGA-UHFFFAOYSA-N
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Description

The compound “N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4-dimethoxybenzamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common motif in many biologically active compounds . The molecule also contains a fluorophenyl group and a dimethoxybenzamide group, which are common functional groups in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide detailed information about the 3D structure and conformation of the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the amide group could participate in hydrolysis reactions, and the fluorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Development of Novel Compounds

  • Development of Novel Synthesis Routes : Research on developing practical and scalable synthetic routes for compounds like YM758 monophosphate, which involves similar structural motifs such as fluoro-substituted benzamides and pyrrolidinyl groups. These efforts aim to improve synthesis efficiency and yield for potential therapeutic agents (Yoshida et al., 2014).

  • Discovery of Selective Kinase Inhibitors : Investigations into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These studies highlight the compound's efficacy in tumor stasis in animal models, demonstrating the potential for cancer treatment applications (Schroeder et al., 2009).

Biological Evaluation and Therapeutic Applications

  • Neurokinin-1 Receptor Antagonists : Synthesis and evaluation of water-soluble neurokinin-1 receptor antagonists suitable for intravenous and oral administration, indicating potential therapeutic applications in treating conditions like emesis and depression (Harrison et al., 2001).

  • Progesterone Receptor Modulators : Research into the design, synthesis, and structure-activity relationship (SAR) of new pyrrole-oxindole progesterone receptor modulators, leading to potential applications in female healthcare, such as contraception and treatment of fibroids and endometriosis (Fensome et al., 2008).

Pharmacokinetics and Metabolism Studies

  • Investigation of Long-Term Retention : Studies on the long-term retention of unchanged compounds and their metabolites in the eyeball and thoracic aorta of rats. Such research provides insights into the pharmacokinetics and tissue distribution of novel therapeutic agents, informing safety and efficacy assessments (Umehara et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not known without further information. If it is a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

Future Directions

The future research directions for this compound would depend on its intended use. If it is a potential drug candidate, future studies could focus on optimizing its pharmacological activity, studying its pharmacokinetics and pharmacodynamics, and evaluating its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-25-15-6-7-16(17(10-15)26-2)19(24)21-13-9-18(23)22(11-13)14-5-3-4-12(20)8-14/h3-8,10,13H,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCCFYHCHXQGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide

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